molecular formula C7H9NO3 B058412 (R)-Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate CAS No. 111558-22-6

(R)-Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B058412
CAS No.: 111558-22-6
M. Wt: 155.15 g/mol
InChI Key: PKVKKXGNECSYEK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: is an organic compound belonging to the pyrrole family. This compound is characterized by a pyrrole ring substituted with a methyl group at the second position, a keto group at the fifth position, and a carboxylate ester group at the second position. It is of interest in various fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate typically begins with commercially available starting materials such as 2-methylpyrrole and methyl chloroformate.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and catalysts such as aluminum chloride are used for the acylation step.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate involves similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are critical for industrial production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate can undergo oxidation reactions to form corresponding pyrrole-2,5-dicarboxylates.

    Reduction: Reduction of the keto group can yield the corresponding alcohol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Pyrrole-2,5-dicarboxylates.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-5-oxo-1H-pyrrole-3-carboxylate: Similar structure but with the carboxylate group at the third position.

    Ethyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

111558-22-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl (2R)-2-methyl-5-oxo-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H9NO3/c1-7(6(10)11-2)4-3-5(9)8-7/h3-4H,1-2H3,(H,8,9)/t7-/m1/s1

InChI Key

PKVKKXGNECSYEK-SSDOTTSWSA-N

Isomeric SMILES

C[C@@]1(C=CC(=O)N1)C(=O)OC

SMILES

CC1(C=CC(=O)N1)C(=O)OC

Canonical SMILES

CC1(C=CC(=O)N1)C(=O)OC

Synonyms

1H-Pyrrole-2-carboxylicacid,2,5-dihydro-2-methyl-5-oxo-,methylester,(R)-

Origin of Product

United States

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